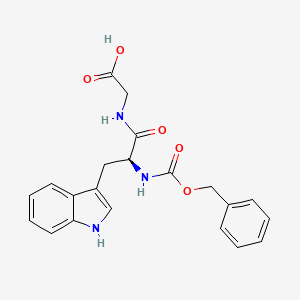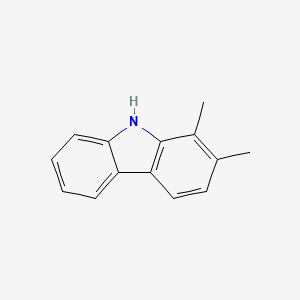
1,2-dimethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-9H-carbazole is a nitrogen-containing heterocyclic aromatic compound It is a derivative of carbazole, which is known for its versatile applications in various fields such as organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of carbazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 1,2-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1,2-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carbazole-1,2-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Nitrocarbazole, sulfonated carbazole derivatives.
科学的研究の応用
1,2-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
作用機序
The mechanism of action of 1,2-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Anticancer Activity: It can reactivate the P53 molecular signaling pathway, leading to the inhibition of cancer cell proliferation.
Antifungal Activity: It acts on the RAS-MAPK pathway, disrupting fungal cell growth.
Anti-inflammatory Activity: It inhibits the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation.
類似化合物との比較
1,2-Dimethyl-9H-carbazole can be compared with other carbazole derivatives:
2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties.
3,6-Dimethyl-9H-carbazole: Methyl groups at the 3 and 6 positions, affecting its reactivity and applications.
9-Ethylcarbazole: An ethyl group at the 9 position, used in different industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals .
特性
CAS番号 |
18992-67-1 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
1,2-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-8-12-11-5-3-4-6-13(11)15-14(12)10(9)2/h3-8,15H,1-2H3 |
InChIキー |
BOCODUXWXDKEJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



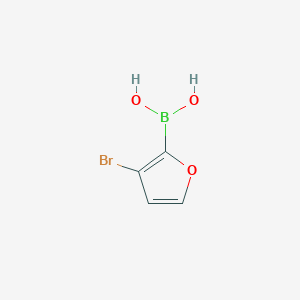
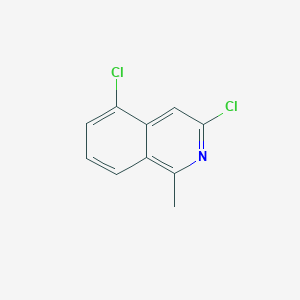

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


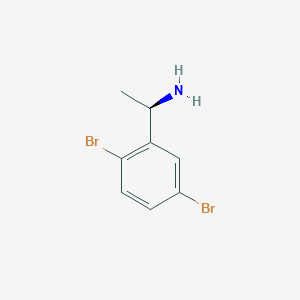

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
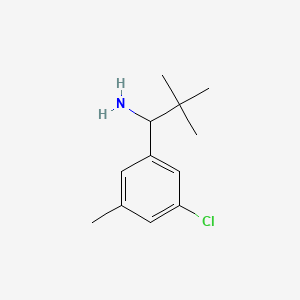
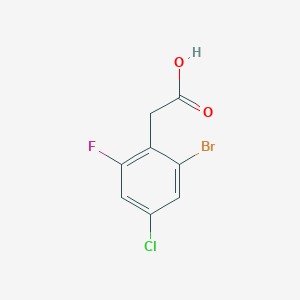
![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
